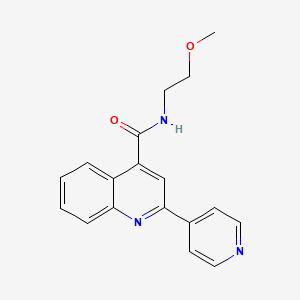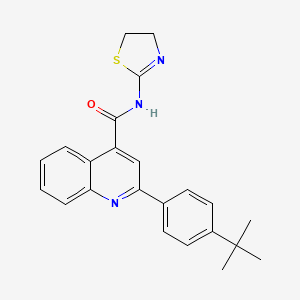
4-(2,5-dimethoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 4-(2,5-dimethoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol represents a unique structure within the realm of organic chemistry, notable for its incorporation of triazole and thiophene rings. This compound is part of a broader class of triazoles known for their diverse chemical and physical properties, which have been extensively explored for various applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under basic conditions, leading to the formation of 1,2,4-triazole rings. For instance, the synthesis of related compounds has been demonstrated through the alkylation of triazole sodium salts with alkyl iodides, followed by acylation with acyl chlorides to introduce various substituents onto the triazole ring (Labanauskas et al., 2001).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the spatial arrangement and bonding patterns, can be elucidated using techniques like X-ray crystallography. Such analyses reveal the geometric configurations of the molecules, including dihedral angles and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including N-acylation and S-alkylation, to yield derivatives with modified functional groups. These reactions are instrumental in diversifying the chemical properties and potential applications of triazole-based compounds. For example, the S-alkylation of triazole thiol with benzyl chloride under specific conditions illustrates the reactivity of the triazole ring towards electrophilic substitution (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are essential for determining their suitability for various applications. These properties are often influenced by the specific substituents on the triazole ring and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present on the triazole core and its substituents. The interaction of triazole derivatives with metals to form complexes further highlights their chemical versatility and potential utility in catalysis and material science (Sancak et al., 2007).
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-18-9-5-6-11(19-2)10(8-9)17-13(15-16-14(17)20)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOKOPWUWDGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4707708.png)
![N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4707720.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B4707723.png)



![4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4707735.png)

![1-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4707745.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4707757.png)
![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4707765.png)
![methyl 4-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4707767.png)
![2-[2-(4-chlorophenyl)cyclopropyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4707787.png)
